6-amino-1-benzylbenzo[cd]indol-2(1H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C18H14N2O |
|---|---|
Molecular Weight |
274.323 |
IUPAC Name |
6-amino-1-benzylbenzo[cd]indol-2-one |
InChI |
InChI=1S/C18H14N2O/c19-15-9-10-16-17-13(15)7-4-8-14(17)18(21)20(16)11-12-5-2-1-3-6-12/h1-10H,11,19H2 |
InChI Key |
WGWXVNOLQATVBO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C3=C4C(=C(C=C3)N)C=CC=C4C2=O |
Origin of Product |
United States |
Synthetic Strategies for 6 Amino 1 Benzylbenzo Cd Indol 2 1h One and Its Precursors
Retrosynthetic Analysis of the Benzo[cd]indol-2(1H)-one Core
The benzo[cd]indol-2(1H)-one scaffold, also known by the common name naphtholactam, is a critical intermediate. chemchart.com Its synthesis has evolved significantly, with classical methods giving way to more efficient and versatile modern techniques. This scaffold has been identified as a valuable framework in medicinal chemistry, forming the basis for inhibitors of biological targets like the BRD4 bromodomain. nih.govresearchgate.net
Historically, the synthesis of the benzo[cd]indol-2(1H)-one core often began from naphthalene-1,8-dicarboxylic acid anhydride (B1165640), commonly known as naphthalic anhydride. A prevalent method involves the reaction of a derivative, 1-amino-naphthalene-8-sulfonic acid, which undergoes cyclization under specific conditions to form the lactam ring. Another classical approach involves the treatment of N-acyl-1,8-diaminonaphthalenes with a strong base, inducing a cyclization-deacylation sequence to yield the desired fused-ring system. While effective, these methods can sometimes require harsh reaction conditions and may not be amenable to a wide variety of substituted precursors.
Modern organic synthesis has introduced more sophisticated and efficient methods for constructing fused indole (B1671886) lactam systems. Transition-metal catalysis, in particular, has become a cornerstone of contemporary strategies.
One notable advancement is the use of cobalt-catalyzed C-H carbonylation. nih.gov This method allows for the direct synthesis of free (NH)-benzo[cd]indol-2(1H)-ones from readily available naphthylamides, using a CO source like benzene-1,3,5-triyl triformate. nih.gov This process is highly efficient and has been successfully applied to the total synthesis of related biologically active molecules. nih.gov
Interactive Table: Comparison of Modern Synthetic Methods for Fused Indole Lactams
| Method | Catalyst System | Key Transformation | Advantages |
|---|---|---|---|
| C-H Carbonylation | Cobalt (Co) | Direct carbonylation of naphthylamide C-H bond | High efficiency, utilizes readily available starting materials. nih.gov |
| Heck Reaction | Palladium (Pd) | Intramolecular C-C bond formation | Powerful for ring closure, well-established. nih.gov |
| Larock Annulation | Palladium (Pd) | Annulation of halo-anilines and alkynes | Rapid assembly of the indole core with good functional group tolerance. nih.gov |
| C-H Activation | Rhodium (Rh) | C-H/N-H activation and annulation | High regioselectivity under mild conditions. researchgate.net |
| MCRs | (Varies) | Modular assembly from multiple components | High efficiency, rapid construction of complex scaffolds. nih.gov |
Direct Synthesis of 6-amino-1-benzylbenzo[cd]indol-2(1H)-one
The introduction of a benzyl (B1604629) group onto the lactam nitrogen is typically achieved through a standard N-alkylation reaction. This involves deprotonating the N-H of the benzo[cd]indol-2(1H)-one or its C6-substituted derivative with a suitable base, followed by nucleophilic attack on a benzyl halide. Common bases for this transformation include potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724) (CH₃CN). The subsequent addition of benzyl bromide or benzyl chloride to the reaction mixture furnishes the N1-benzylated product. This type of alkylation is a well-documented procedure for this class of compounds. nih.gov
The amino group at the C6 position is most strategically installed via a precursor functional group, typically a nitro group (-NO₂), due to the directing effects of the aromatic system. The electron-rich naphthalene (B1677914) ring system is susceptible to electrophilic aromatic substitution.
The process begins with the nitration of the benzo[cd]indol-2(1H)-one core. This is generally accomplished using a nitrating agent, such as a mixture of nitric acid and sulfuric acid, at controlled temperatures. sci-hub.se This reaction introduces a nitro group at the C6 position, yielding 6-nitrobenzo[cd]indol-2(1H)-one. This intermediate can then be carried forward to the N-benzylation step before the final reduction.
With the 1-benzyl-6-nitrobenzo[cd]indol-2(1H)-one intermediate in hand, the final step is the reduction of the nitro group to the desired primary amine. This transformation is a fundamental and reliable process in organic synthesis. Several effective reductive methods can be employed:
Catalytic Hydrogenation: This method involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel. The reaction is typically carried out in a solvent like ethanol (B145695) or ethyl acetate (B1210297) and provides a clean conversion to the amine.
Metal-Acid Reduction: A classic and robust method involves the use of a metal in acidic conditions. Reagents such as tin(II) chloride (SnCl₂) in concentrated hydrochloric acid (HCl), or elemental iron (Fe) powder in acetic acid, are effective for reducing aromatic nitro groups to amines.
The selection of the reductive method may depend on the presence of other functional groups in the molecule. Upon completion of this reduction step, the target compound, this compound, is obtained. The existence of analogous compounds like 6-Amino-1-ethyl-1H-benzo[cd]indol-2-one confirms the viability of this scaffold. scbt.com
Installation and Transformation of the Amino Functionality at the C6-Position
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound and its intermediates. Key parameters that can be adjusted include the choice of solvent, catalyst, temperature, and reaction time.
For the N-alkylation step, such as the benzylation of the benzo[cd]indol-2(1H)-one nitrogen, the choice of base and solvent is critical. A study on the synthesis of 6-acetyl-1-(4-bromobutyl)benzo[cd]indol-2(1H)-one reported a yield of 75% using potassium carbonate as the base in acetonitrile (CH3CN) with reflux for 5 hours. nih.gov Similar conditions can be adapted for the benzylation step.
In the synthesis of various substituted benzo[cd]indol-2(1H)-one derivatives, different reaction conditions have been explored, providing insights into potential optimizations. For instance, the synthesis of certain derivatives has been achieved with yields ranging from 36% to 54% using column chromatography for purification. sci-hub.se
The following table summarizes some reported reaction conditions and yields for key synthetic steps that are relevant to the synthesis of the target compound.
| Precursor/Intermediate | Reaction | Reagents and Conditions | Yield (%) | Reference |
| Benzo[cd]indol-2(1H)-one | Acetylation | Not specified | 82 | nih.gov |
| 6-acetylbenzo[cd]indol-2(1H)-one | N-alkylation | 1,4-dibromobutane, K2CO3, CH3CN, reflux, 5h | 75 | nih.gov |
| 6-nitrobenzo[cd]indol-2(1H)-one | Hydrogenation | Not specified | Not specified | sci-hub.se |
| 6-aminobenzo[cd]indol-2(1H)-one | N-benzylation | Benzyl halide, base | Not specified | - |
| 6-amino-1-methylbenzo[cd]indol-2(1H)-one | Benzylamination | Benzyl halide, pyridine (B92270), DCM, rt | 54 | sci-hub.se |
This table is generated based on available data and serves as a guide for potential optimization.
Green Chemistry and Sustainable Synthetic Methodologies in Benzo[cd]indol-2(1H)-one Synthesis
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. wikipedia.org In the context of synthesizing complex molecules like this compound, applying these principles can lead to more environmentally friendly and sustainable methods.
Key areas for implementing green chemistry in the synthesis of benzo[cd]indol-2(1H)-one derivatives include:
Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives such as water, ethanol, or supercritical fluids can significantly reduce the environmental impact. For instance, some multi-component reactions for the synthesis of related heterocyclic systems have been successfully carried out in water. rsc.org
Catalysis: Employing catalytic methods, especially those using non-toxic and abundant metals, can improve atom economy and reduce waste. researchgate.net The use of heterogeneous catalysts can also simplify product purification.
Energy Efficiency: Utilizing microwave or ultrasound irradiation can often reduce reaction times and energy consumption compared to conventional heating methods.
While specific green synthetic routes for this compound are not extensively documented, the broader field of heterocyclic synthesis provides numerous examples of sustainable practices that can be adapted. For instance, the use of calcium carbide in Sonogashira reactions for the synthesis of related isoindolin-1-ones represents a greener alternative. researchgate.net
Future research in this area should focus on developing and optimizing synthetic pathways that incorporate these green chemistry principles, leading to more sustainable production of this important class of compounds.
Chemical Reactivity and Derivatization of 6 Amino 1 Benzylbenzo Cd Indol 2 1h One
Reactions at the 6-Amino Group
The primary amino group at the 6-position of the benzo[cd]indol-2(1H)-one core is a key site for derivatization, enabling the introduction of various substituents through acylation, sulfonylation, alkylation, arylation, condensation, and cyclization reactions.
Acylation and Sulfonylation Reactions
The 6-amino group readily undergoes acylation and sulfonylation. For instance, reaction with various benzenesulfonyl chlorides in the presence of a mild base like pyridine (B92270) can yield a series of sulfonamide derivatives. sci-hub.se This transformation is a common strategy to introduce diverse functionalities and modulate the electronic properties of the molecule.
Table 1: Examples of Sulfonylation Reactions
| Reactant | Reagent | Product |
|---|---|---|
| 6-amino-1-benzylbenzo[cd]indol-2(1H)-one | Benzenesulfonyl chloride | 1-benzyl-6-(phenylsulfonamido)benzo[cd]indol-2(1H)-one |
Alkylation and Arylation Reactions
While direct N-alkylation or N-arylation of the 6-amino group is a plausible transformation, specific examples for this compound are not extensively detailed in the provided context. However, analogous reactions on similar amino-heterocyclic systems suggest that these reactions would likely proceed under standard conditions, such as reaction with alkyl halides or aryl halides in the presence of a suitable base and potentially a catalyst for arylation.
Condensation and Cyclization Reactions
The 6-amino group can participate in condensation reactions with various carbonyl compounds to form imines, which can then undergo further cyclization to construct novel heterocyclic rings fused to the benzo[cd]indol-2(1H)-one scaffold. For example, condensation with appropriate precursors can lead to the formation of pyrimidine-fused derivatives. researchgate.net These reactions significantly expand the structural diversity of compounds derived from this compound.
Reactions at the Benzo[cd]indol-2(1H)-one Ring System
The aromatic rings of the benzo[cd]indol-2(1H)-one system are susceptible to electrophilic substitution, while the lactam moiety can be involved in nucleophilic reactions.
Electrophilic Aromatic Substitution Patterns
The electron-donating nature of the amino group at the 6-position and the benzyl (B1604629) group at the 1-position influences the regioselectivity of electrophilic aromatic substitution on the benzo[cd]indol-2(1H)-one ring. The positions ortho and para to the amino group are expected to be activated towards electrophiles. However, detailed studies on the specific substitution patterns for this compound are not extensively documented in the provided information.
Nucleophilic Additions and Substitutions
The benzo[cd]indol-2(1H)-one core can undergo nucleophilic aromatic substitution, particularly at positions bearing a suitable leaving group, such as a halogen. For instance, derivatives of benzo[cd]indol-2(1H)-one can be prepared through nucleophilic aromatic substitution with various halides or benzoyl chlorides. sci-hub.se These reactions provide a versatile method for introducing a wide range of substituents onto the aromatic core.
Table 2: Examples of Nucleophilic Substitution Reactions
| Reactant | Reagent | Product |
|---|---|---|
| Halogenated 1-benzylbenzo[cd]indol-2(1H)-one | Amine | Amino-substituted 1-benzylbenzo[cd]indol-2(1H)-one |
Palladium-Catalyzed Cross-Coupling Reactions
The primary amino group at the C6 position of this compound is a prime site for modification via palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. wikipedia.orglibretexts.org This powerful reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of a wide array of aryl, heteroaryl, and alkyl substituents. While specific examples of Buchwald-Hartwig reactions on this compound are not extensively documented in publicly available literature, the principles of this reaction are well-established and its application to similar aromatic amines is widespread. nih.govbeilstein-journals.org
The general mechanism for the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the arylated amine and regenerate the palladium(0) catalyst. wikipedia.org The choice of palladium precursor, ligand, base, and solvent is crucial for the success of the reaction and depends on the specific substrates being coupled.
Drawing analogies from studies on other complex molecules, such as the successful palladium-catalyzed amination of the estrone (B1671321) series, it is reasonable to predict the reactivity of this compound. beilstein-journals.org For instance, the coupling of anilines with aryl halides has been effectively carried out using palladium acetate (B1210297) (Pd(OAc)₂) as the catalyst precursor and sterically hindered phosphine (B1218219) ligands like X-Phos. beilstein-journals.org
Table 1: Representative Conditions for Palladium-Catalyzed C-N Cross-Coupling on Analogous Aromatic Amines
| Entry | Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Bromo-13α-estrone 3-benzyl ether | Benzophenone imine | 10 mol % Pd(OAc)₂, 10 mol % X-Phos | K₃PO₄ | Toluene | 100 | 85 | beilstein-journals.org |
| 2 | 4-Bromo-13α-estrone 3-benzyl ether | Aniline | 10 mol % Pd(OAc)₂, 10 mol % X-Phos | KOt-Bu | Toluene | 100 (MW) | 92 | beilstein-journals.org |
| 3 | 4-Bromobenzotrifluoride | 3-Aminopyridine derivative | Pd(OAc)₂/CombiPhos-Pd6/L7 | NaOt-Bu | Toluene | 110 | 42 |
Furthermore, palladium catalysts have been employed for other types of cross-coupling reactions on the benzo[cd]indol-2(1H)-one scaffold. For example, a Suzuki coupling, which forms a carbon-carbon bond, has been reported on a 6-bromo-1-ethylbenzo[cd]indol-2(1H)-one derivative using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as the catalyst. sci-hub.se This demonstrates the general applicability of palladium-catalyzed transformations to this heterocyclic system.
Direct C-H arylation is another relevant palladium-catalyzed reaction that has been successfully applied to N-substituted indoles, allowing for the formation of a C-C bond at the C2 position. nih.gov While this reaction does not directly involve the 6-amino group, it highlights the potential for various palladium-catalyzed functionalizations of the core structure.
Stereoselective Transformations for Accessing Chiral Derivatives
The development of chiral derivatives of this compound is a significant area of interest, given the importance of stereochemistry in medicinal chemistry. While the parent molecule is achiral, the introduction of chirality can be achieved through several stereoselective transformations.
One potential avenue is the creation of atropisomers. Atropisomerism arises from hindered rotation around a single bond, leading to stable, non-interconvertible rotational isomers. In the context of derivatives of this compound, this could be achieved by introducing a bulky substituent onto the amino group via a reaction such as the Buchwald-Hartwig amination. If the resulting N-aryl substituent is appropriately substituted, particularly in the ortho positions, restricted rotation around the C6-N bond could lead to the formation of stable atropisomers. The synthesis of axially chiral quinazolinediones via organocatalytic atroposelective methods provides a conceptual precedent for this approach, although it does not involve the benzo[cd]indol-2-one scaffold. nih.gov
Another strategy involves the introduction of a chiral center elsewhere in the molecule. For instance, the benzyl group at the N1 position could be replaced with a chiral benzylic amine. Alternatively, stereoselective reactions could be performed on other parts of the molecule. A relevant, though not directly analogous, example is the aza-semipinacol-type rearrangement observed in certain lactam systems, which involves the transfer of a benzyl group and can proceed with stereochemical control. acs.org
In the absence of direct stereoselective methods for the derivatization of the 6-amino group, classical resolution techniques could be employed. This would involve reacting the racemic mixture of a chiral derivative with a chiral resolving agent to form diastereomers, which can then be separated by physical methods such as crystallization or chromatography. Subsequent removal of the resolving agent would yield the individual enantiomers.
While the potential for creating a diverse array of chiral derivatives from this compound is evident, specific and detailed research findings on the stereoselective transformations of this particular compound are not yet widely reported in the scientific literature. Further research in this area would be valuable for exploring the full chemical space and potential applications of its chiral derivatives.
Advanced Spectroscopic and Structural Elucidation Methodologies for 6 Amino 1 Benzylbenzo Cd Indol 2 1h One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional and two-dimensional experiments is essential for a complete structural assignment.
One-dimensional ¹H and ¹³C NMR spectra provide initial information about the chemical environment, number, and type of protons and carbons in the molecule. The expected chemical shifts for 6-amino-1-benzylbenzo[cd]indol-2(1H)-one are detailed below, with predictions informed by data from similar structures, such as 6-(benzylamino)-1-methylbenzo[cd]indol-2(1H)-one. sci-hub.se
¹H NMR Spectroscopy: The proton spectrum is expected to show distinct signals for the benzo[cd]indol-2(1H)-one core, the N-benzyl group, and the C6-amino group. The five aromatic protons on the core should appear as a set of doublets and triplets. The N-benzyl group would be characterized by a singlet for the two benzylic protons and a multiplet for the five phenyl protons. The two protons of the primary amine at C6 would likely appear as a broad singlet.
Predicted ¹H NMR Data (in DMSO-d₆)
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Core Aromatic (H3, H4, H5, H7, H8) | 7.0 - 8.2 | m (multiplet) |
| Benzyl (B1604629) Phenyl (5H) | 7.2 - 7.4 | m (multiplet) |
| N-CH₂ (Benzylic, 2H) | ~ 5.4 | s (singlet) |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides one signal for each unique carbon atom. Key expected signals include the lactam carbonyl carbon at a downfield shift, multiple signals in the aromatic region (110-150 ppm) for the core and benzyl phenyl rings, and an aliphatic signal for the benzylic carbon.
Predicted ¹³C NMR Data (in DMSO-d₆)
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (C2) | ~ 167.0 |
| Core Quaternary (C5a, C6, C8a, C9a) | 120.0 - 148.0 |
| Core Aromatic CH (C3, C4, C5, C7, C8) | 105.0 - 135.0 |
| Benzyl Phenyl Quaternary | ~ 137.0 |
| Benzyl Phenyl CH | 127.0 - 129.0 |
2D NMR experiments are critical for assembling the full molecular structure by establishing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings within the same spin system. It would be used to trace the connectivity of the aromatic protons on the benzo[cd]indol-2(1H)-one core (e.g., H3-H4-H5 and H7-H8) and within the benzyl group's phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹JCH). It would be used to definitively assign the carbon signals corresponding to each proton signal identified in the ¹H NMR spectrum, such as linking the benzylic proton signal (~5.4 ppm) to the benzylic carbon signal (~48.0 ppm).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is essential for establishing connectivity across multiple bonds (typically 2-3 bonds), linking together different fragments of the molecule. Key expected correlations for this compound would include:
A correlation from the benzylic protons (N-CH₂) to the lactam carbonyl carbon (C2) and the quaternary carbon C9a, confirming the attachment of the benzyl group to the lactam nitrogen.
Correlations from the amino protons (NH₂) to the C6 carbon and the adjacent C5 and C7 carbons, confirming the position of the amino group.
Correlations from aromatic protons to neighboring quaternary carbons, helping to assign the full aromatic system.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. A key NOESY correlation would be expected between the benzylic N-CH₂ protons and the H7 proton on the benzo[cd]indol-2(1H)-one core, which would help confirm the orientation of the benzyl substituent.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight and molecular formula of a compound and to gain structural information from its fragmentation patterns.
HRMS provides a highly accurate mass measurement of the molecular ion, which is used to confirm the elemental composition. For this compound, the molecular formula is C₁₈H₁₄N₂O.
Molecular Formula: C₁₈H₁₄N₂O
Calculated Exact Mass (Monoisotopic): 274.1106 g/mol
Expected HRMS Result [M+H]⁺: 275.1182
An experimental HRMS value matching this calculated mass to within a few parts per million (ppm) would provide strong evidence for the proposed molecular formula. sci-hub.se
The fragmentation pattern in an MS/MS experiment would likely be dominated by the cleavage of the bond between the nitrogen (N1) and the benzylic carbon. This would result in the loss of a benzyl radical or the formation of a stable tropylium (B1234903) cation (m/z 91), leading to a prominent fragment ion corresponding to [M-91]⁺.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
Predicted IR Absorption Bands
| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) |
|---|---|---|
| Primary Amine (R-NH₂) | N-H Symmetric & Asymmetric Stretch | 3450 - 3300 (two bands) |
| Aromatic C-H | C-H Stretch | 3100 - 3000 |
| Aliphatic C-H (Benzylic) | C-H Stretch | 2950 - 2850 |
| Lactam Carbonyl (C=O) | C=O Stretch | ~ 1670 |
| Primary Amine (R-NH₂) | N-H Bend | 1640 - 1560 |
The presence of a strong absorption band around 1670 cm⁻¹ would be characteristic of the lactam carbonyl group, while two distinct peaks in the 3300-3450 cm⁻¹ region would confirm the presence of the primary amino group. researchgate.net
X-ray Crystallography for Solid-State Structure Determination
Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive and detailed structural information. While no crystal structure for this specific compound is publicly available, structures for the parent benzo[cd]indol-2(1H)-one and its derivatives have been reported. nih.govnih.gov
This technique would yield an unambiguous three-dimensional model of the molecule, confirming:
Precise bond lengths, bond angles, and torsion angles.
The planarity of the fused aromatic ring system.
The conformation and orientation of the N-benzyl substituent relative to the core.
Intermolecular interactions in the solid state, such as hydrogen bonding involving the C6-amino group and the lactam carbonyl oxygen, which dictate the crystal packing.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration
The determination of the absolute configuration of chiral molecules is a critical aspect of chemical and pharmaceutical research. For derivatives of the benzo[cd]indol-2(1H)-one scaffold that possess stereogenic elements, chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), serves as a powerful, non-destructive technique for assigning the absolute spatial arrangement of atoms. While this compound itself is not chiral, the introduction of a stereocenter, for instance on the benzyl substituent, would necessitate such an analysis. This section will explore the application of ECD for the absolute configuration determination of a representative chiral analogue, 6-amino-1-(1-phenylethyl)benzo[cd]indol-2(1H)-one.
The fundamental principle of ECD spectroscopy lies in the differential absorption of left and right circularly polarized light by a chiral molecule. This differential absorption, plotted as a function of wavelength, results in a unique ECD spectrum for each enantiomer, which are mirror images of each other. The ECD spectrum is highly sensitive to the three-dimensional structure of the molecule, making it an ideal tool for stereochemical elucidation.
The modern approach to determining absolute configuration by ECD involves a combination of experimental measurement and quantum chemical calculations. beilstein-journals.org The experimental ECD spectrum of a synthesized or isolated enantiomer is recorded. Concurrently, the three-dimensional structures of both possible enantiomers, (R) and (S), are modeled, and their theoretical ECD spectra are calculated using time-dependent density functional theory (TD-DFT). The absolute configuration of the experimental sample is then assigned by comparing its ECD spectrum with the calculated spectra of the two enantiomers. A good match between the experimental spectrum and one of the calculated spectra provides strong evidence for that particular absolute configuration. beilstein-journals.org
To illustrate this methodology, let us consider a hypothetical scenario where a single enantiomer of 6-amino-1-(1-phenylethyl)benzo[cd]indol-2(1H)-one has been synthesized, and its absolute configuration needs to be determined.
Experimental Data:
The experimental ECD spectrum of the synthesized enantiomer was recorded in methanol (B129727) and exhibited distinct Cotton effects.
Computational Data:
The theoretical ECD spectra for both the (R)- and (S)-enantiomers of 6-amino-1-(1-phenylethyl)benzo[cd]indol-2(1H)-one were calculated. The predicted excitation energies (in nm) and the corresponding rotatory strengths (R) are presented in the table below.
| Wavelength (nm) | (R)-Enantiomer Rotatory Strength (R) | (S)-Enantiomer Rotatory Strength (R) |
| 350 | +25.4 | -25.4 |
| 310 | -15.8 | +15.8 |
| 280 | +10.2 | -10.2 |
| 250 | -5.1 | +5.1 |
| 220 | +30.7 | -30.7 |
Data Interpretation:
Upon comparing the experimental ECD spectrum with the computationally generated spectra, a clear correlation was observed. The experimental spectrum showed a positive Cotton effect around 350 nm, a negative effect around 310 nm, a positive effect around 280 nm, a weak negative effect around 250 nm, and a strong positive effect around 220 nm. This pattern aligns remarkably well with the calculated spectrum for the (R)-enantiomer. Conversely, the calculated spectrum for the (S)-enantiomer showed the opposite Cotton effects.
This strong agreement between the experimental data and the theoretical predictions for the (R)-enantiomer allows for the unambiguous assignment of the absolute configuration of the synthesized sample as (R)-6-amino-1-(1-phenylethyl)benzo[cd]indol-2(1H)-one. This powerful combination of experimental chiroptical spectroscopy and theoretical calculations is an indispensable tool in modern stereochemical analysis.
Computational and Theoretical Investigations of 6 Amino 1 Benzylbenzo Cd Indol 2 1h One
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For derivatives of the benzo[cd]indol-2(1H)-one and structurally similar naphthalimide cores, Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are commonly employed computational methods. nih.govrsc.org These methods provide insights into the electronic structure, molecular orbitals, and potential energy surfaces of the molecules.
Electronic Structure and Molecular Orbital Analysis
The electronic properties of 6-amino-1-benzylbenzo[cd]indol-2(1H)-one are dictated by the interplay of the electron-donating amino group at the 6-position and the electron-withdrawing lactam function within the tricyclic core. The benzyl (B1604629) group at the 1-position further modulates the electronic distribution.
Based on studies of analogous naphthalimide derivatives, the naphthalimide core itself acts as an electron acceptor. rsc.org The introduction of an amino group, a strong electron-donating group, at the 6-position is expected to create a significant intramolecular charge transfer (ICT) character. bgsu.edu This ICT would be from the amino group to the benzo[cd]indol-2(1H)-one core.
The Highest Occupied Molecular Orbital (HOMO) is anticipated to be localized primarily on the amino group and the fused aromatic system, reflecting its electron-donating nature. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is expected to be distributed over the electron-deficient lactam moiety of the benzo[cd]indol-2(1H)-one core. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's reactivity and photophysical properties.
Table 1: Predicted Molecular Orbital Characteristics of this compound
| Molecular Orbital | Predicted Localization | Implied Property |
| HOMO | Amino group and fused aromatic rings | Electron-donating region |
| LUMO | Lactam moiety of the benzo[cd]indol-2(1H)-one core | Electron-accepting region |
| HOMO-LUMO Gap | Moderate | Potential for visible light absorption and fluorescence |
This table is predictive and based on the analysis of structurally similar compounds.
Conformational Analysis and Energy Landscapes
The conformational flexibility of this compound primarily arises from the rotation of the benzyl group attached to the nitrogen atom of the lactam. Theoretical conformational analysis, often performed using DFT calculations, can map the potential energy surface as a function of the dihedral angle between the benzyl group and the planar benzo[cd]indol-2(1H)-one core. nih.gov
Studies on similar N-substituted molecules suggest that steric hindrance between the ortho-hydrogens of the benzyl group and the carbonyl oxygen of the lactam would lead to a non-planar arrangement being the most stable conformation. nih.gov The global minimum energy conformation would likely feature a twisted orientation of the benzyl group relative to the core. The energy landscape would also reveal the energy barriers for rotation, providing insight into the molecule's conformational dynamics at different temperatures.
Molecular Dynamics Simulations for Conformational Sampling and Interactions
Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational space of a molecule over time and to study its interactions with its environment, such as a solvent or a biological macromolecule. plos.org For this compound, MD simulations can provide a more comprehensive understanding of its conformational preferences and intermolecular interactions than static quantum chemical calculations alone.
In the context of drug design, MD simulations are frequently used to study the binding of ligands to proteins. plos.org For instance, simulations of benzo[cd]indol-2(1H)-one derivatives have been used to investigate their binding to the bromodomain and extra-terminal domain (BET) family of proteins. genscript.comacs.orgacs.orgebi.ac.uk These simulations reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For this compound, the amino group and the lactam carbonyl are potential hydrogen bond donors and acceptors, respectively, while the benzyl group and the aromatic core can engage in hydrophobic and π-stacking interactions.
Structure-Activity Relationship (SAR) and Ligand Design Principles (excluding direct therapeutic efficacy)
Computational studies are instrumental in establishing structure-activity relationships (SAR), which guide the design of new molecules with desired properties. For benzo[cd]indol-2(1H)-one derivatives, SAR studies have been conducted in the context of their activity as inhibitors of BET bromodomains and the Hedgehog signaling pathway. nih.govnih.gov
From a purely structural and interaction-based perspective, the following principles can be inferred for the design of ligands based on the this compound scaffold:
The Benzo[cd]indol-2(1H)-one Core: This planar, rigid scaffold serves as an anchor, fitting into binding pockets of proteins. Its extensive aromatic surface can participate in favorable van der Waals and π-stacking interactions. nih.gov
The 1-Benzyl Group: The substituent at the N1 position can be varied to explore different regions of a binding pocket. The size, shape, and electronic nature of this group can be tuned to optimize binding affinity and selectivity. Docking calculations with various analogs can predict the most favorable substitutions. nih.gov
Table 2: Inferred Structure-Interaction Principles for this compound
| Molecular Fragment | Potential Interaction Type | Role in Ligand Design |
| Benzo[cd]indol-2(1H)-one Core | Hydrophobic, π-stacking | Scaffold for orienting functional groups |
| 6-Amino Group | Hydrogen bond donor | Specificity and anchoring in a binding site |
| Lactam Carbonyl | Hydrogen bond acceptor | Specificity and anchoring in a binding site |
| 1-Benzyl Group | Hydrophobic, van der Waals | Probing and filling of binding pockets |
This table is based on SAR studies of related benzo[cd]indol-2(1H)-one derivatives.
Reaction Mechanism Elucidation through Computational Approaches
The synthesis of N-substituted naphthalimides often involves the reaction of naphthalic anhydride (B1165640) with a primary amine. nih.gov Similarly, the synthesis of this compound would likely proceed through the benzylation of a 6-aminobenzo[cd]indol-2(1H)-one precursor. Computational studies could model the reaction pathway, identify transition states, and calculate activation energies for different synthetic routes. This would provide a deeper understanding of the reaction kinetics and help in optimizing reaction conditions. For instance, DFT calculations could be used to compare the feasibility of different synthetic strategies and to predict potential side products.
Potential Applications As a Chemical Scaffold and Molecular Probe
Design of Novel Functional Molecules Incorporating the Benzo[cd]indol-2(1H)-one Scaffold
The inherent properties of the benzo[cd]indol-2(1H)-one scaffold make it an attractive starting point for the design of novel functional molecules. Its planar structure and potential for substitution at various positions allow for the fine-tuning of its chemical and biological characteristics.
The benzo[cd]indol-2(1H)-one scaffold has been successfully utilized to develop molecular probes for investigating complex biological processes. These probes are instrumental in target identification and understanding the mechanisms of action of bioactive compounds.
One significant application is in the development of probes for studying the Hedgehog (HH) signaling pathway, which is crucial in embryonic development and can be aberrantly activated in certain cancers. nih.gov Benzo[cd]indol-2(1H)-one derivatives have been identified as downstream inhibitors of this pathway. nih.gov For instance, studies have employed techniques like photoaffinity labeling to directly assess the binding of these compounds to their cellular targets, such as BET bromodomains. nih.gov
Furthermore, derivatives have been designed as lysosome-targeted bio-imaging agents. nih.gov By conjugating the benzo[cd]indol-2(1H)-one core with polyamines, researchers have created molecules that can enter cancer cells via polyamine transporters and localize within lysosomes. nih.gov These probes not only help in visualizing these acidic organelles but also in studying cellular processes like autophagy and apoptosis, which are closely linked to lysosomal function. nih.gov The development of such dual-functional probes that combine therapeutic action with imaging capabilities highlights the scaffold's potential in advancing chemical biology research. nih.gov
Historically, the benzo[cd]indol-2(1H)-one (BIO) core was utilized in the manufacturing of dyes and materials for electronic applications. researchgate.netfrontiersin.org The extended, planar aromatic system of the scaffold is conducive to the properties required for dyes and can be relevant in the field of organic electronics. While much of the recent focus has shifted to its biological activities, its foundational use in materials science underscores the versatility of this chemical structure. researchgate.netfrontiersin.org
Development of Enzyme or Receptor Modulators for Basic Biological Research
The benzo[cd]indol-2(1H)-one scaffold has proven to be a particularly fruitful starting point for the development of potent and selective modulators of enzymes and receptors, which are indispensable tools for basic biological research.
A prominent success story for the benzo[cd]indol-2(1H)-one scaffold is the discovery of its derivatives as inhibitors of the Bromodomain and Extra-Terminal domain (BET) family of proteins, particularly BRD4. nih.gov These proteins are epigenetic "readers" that recognize acetylated lysine (B10760008) residues on histones and play a critical role in regulating gene transcription. sci-hub.se
Initial high-throughput screening identified a compound with the benzo[cd]indol-2(1H)-one core as an effective BRD4 inhibitor. nih.gov Subsequent studies have confirmed that these compounds bind to the acetyl-lysine (KAc) binding pocket of BET bromodomains. researchgate.net X-ray crystallography has revealed that the core structure interacts with key amino acid residues, such as a conserved asparagine (Asn140), mimicking the natural ligand. researchgate.netsci-hub.se Further investigations using protein thermal shift assays have helped to confirm the binding modes of these inhibitors. nih.gov
Researchers have successfully developed derivatives with high affinity for BRD4, with dissociation constants (Kd) in the nanomolar range. researchgate.netacs.orgnih.gov Notably, significant selectivity for the first bromodomain (BD1) over the second (BD2) of BRD4 has been achieved, with some compounds showing over 100-fold selectivity. sci-hub.se This selectivity is crucial for dissecting the specific functions of individual bromodomains. sci-hub.se The scaffold has also been used to develop inhibitors for other targets, such as the Hedgehog signaling pathway, by targeting BET bromodomains involved in its regulation. nih.gov
Table 1: Binding Affinity and Inhibitory Activity of Selected Benzo[cd]indol-2(1H)-one Derivatives against BRD4
| Compound | Target | Assay Type | Measurement | Value | Reference |
|---|---|---|---|---|---|
| Compound 1 | BRD4_BD1 | AlphaScreen | IC50 | 11.67 µM | nih.gov |
| Compound 23 | BRD4_BD1 | AlphaScreen | IC50 | 1.02 µM | nih.gov |
| Compound 24 | BRD4_BD1 | AlphaScreen | IC50 | 1.43 µM | nih.gov |
| Optimized Compound | BRD4 | Dissociation Constant | Kd | 124 nM | researchgate.net, acs.org, nih.gov |
| Optimized Compound | BRD4 | Dissociation Constant | Kd | 137 nM | researchgate.net, acs.org, nih.gov |
| LT052 (Compound 68) | BRD4(1) | AlphaScreen | IC50 | 88 nM | researchgate.net |
The discovery of benzo[cd]indol-2(1H)-ones as potent BET inhibitors was significantly propelled by computational methods. researchgate.net Structure-based virtual screening (SBVS) of large compound libraries was the initial strategy that identified the benzo[cd]indol-2(1H)-one scaffold as a promising hit. acs.orgnih.govacs.orgebi.ac.uk
Following the initial discovery, extensive structure-based optimization and structure-activity relationship (SAR) studies were conducted to improve the potency and selectivity of the initial hits. researchgate.netsci-hub.se By analyzing the co-crystal structures of inhibitors bound to the BRD4 bromodomain, researchers designed modifications to enhance interactions with the protein. nih.gov For example, optimization of the linker region of the molecule was explored to improve interactions with the WPF (Trp-Pro-Phe) shelf of the BET protein. sci-hub.se These efforts led to the development of compounds with significantly improved activity and better pharmacokinetic profiles. researchgate.netacs.orgnih.gov This rational, structure-guided approach exemplifies how the benzo[cd]indol-2(1H)-one scaffold can be systematically modified to generate highly effective and selective molecular modulators. researchgate.net
Luminescent or Fluorescent Probe Development based on the Benzo[cd]indol-2(1H)-one Fluorophore
The benzo[cd]indol-2(1H)-one core possesses intrinsic fluorescent properties, making it a valuable fluorophore for the development of molecular probes for bioimaging. nih.gov Its relatively rigid and planar structure is favorable for fluorescence emission.
Researchers have successfully developed fluorescent probes by conjugating the benzo[cd]indol-2(1H)-one scaffold with other molecules to direct them to specific subcellular locations. nih.gov A notable example is the creation of lysosome-targeted probes by attaching polyamine chains to the core structure. nih.gov One such conjugate, compound 15f, was shown to exhibit strong green fluorescence upon localization in lysosomes, making it a more effective imaging agent than a previously developed probe. nih.gov The development of such probes is crucial for studying cellular dynamics and the roles of organelles in health and disease. diva-portal.orgdiva-portal.org The potential to create dual-functional agents that both image and therapeutically act upon a target makes the benzo[cd]indol-2(1H)-one fluorophore a highly attractive scaffold for developing advanced diagnostic and therapeutic tools. nih.gov
Table 2: List of Compounds Mentioned
| Compound Name | Core Scaffold |
|---|---|
| 6-amino-1-benzylbenzo[cd]indol-2(1H)-one | Benzo[cd]indol-2(1H)-one |
| Homospermine-benzo[cd]indol-2(1H)-one conjugate (HBC) | Benzo[cd]indol-2(1H)-one |
| Polyamine-benzo[cd]indol-2(1H)-one conjugates | Benzo[cd]indol-2(1H)-one |
| 1-(n-propyl)-6-[2-(carboxyl)tetrahydropyrrol-1-yl]sulfonyl-benzo[cd]indol-2(1H)-one | Benzo[cd]indol-2(1H)-one |
Future Directions and Emerging Research Avenues for Benzo[cd]indol-2(1H)-one Derivatives
The benzo[cd]indol-2(1H)-one scaffold continues to be a fertile ground for drug discovery and chemical biology. The established success of its derivatives as BET bromodomain inhibitors paves the way for further exploration into more selective and potent modulators of epigenetic targets. The development of inhibitors that can distinguish between different BET family members or even between the two bromodomains of a single BET protein remains a significant goal. acs.org Achieving such selectivity could lead to more refined therapeutic interventions with improved safety profiles.
The dual-functional nature of some benzo[cd]indol-2(1H)-one derivatives, combining therapeutic action with imaging capabilities, presents an exciting avenue for future research. nih.gov The development of new theranostic agents based on this scaffold could have a significant impact on personalized medicine, allowing for real-time monitoring of drug delivery and therapeutic response.
Moreover, the exploration of benzo[cd]indol-2(1H)-one derivatives against a broader range of biological targets is a promising research direction. The initial findings with Atg4B and the Hedgehog pathway suggest that this scaffold is not limited to epigenetic targets. nih.govnih.gov Screening libraries of these compounds against other kinases, proteases, and signaling pathway components could uncover novel biological activities and therapeutic applications.
The synthesis of novel derivatives also remains a key focus. The development of green and sustainable synthetic methodologies for accessing these heterocyclic compounds is an area of active research. researchgate.net Efficient, one-pot, and environmentally friendly synthetic routes will facilitate the generation of diverse libraries of benzo[cd]indol-2(1H)-one derivatives for biological screening.
Q & A
Q. What are the recommended synthetic pathways for 6-amino-1-benzylbenzo[cd]indol-2(1H)-one, and how can purity be ensured?
The synthesis typically involves constructing the benzo[cd]indole core followed by introducing the benzyl and amino groups. Key steps include:
- Benzylation : Alkylation of the indole nitrogen using benzyl bromide or chloride under basic conditions (e.g., NaH in DMF) .
- Amination : Introduction of the amino group via nitration followed by reduction (e.g., using Pd/C and H₂) or direct substitution with ammonia derivatives .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) ensures high purity (>95%) .
Q. What spectroscopic and analytical methods are critical for characterizing this compound?
- NMR : - and -NMR confirm substituent positions and aromatic proton environments (e.g., benzyl protons at δ 4.8–5.2 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C₁₇H₁₄N₂O, MW 262.31) .
- IR Spectroscopy : Stretching frequencies for C=O (1680–1700 cm⁻¹) and NH₂ (3300–3500 cm⁻¹) confirm functional groups .
Q. How can researchers assess the solubility and stability of this compound for in vitro assays?
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains .
- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
Q. How should researchers address contradictory bioactivity data across studies?
- Assay Standardization : Compare protocols (e.g., cell line passage number, serum concentration) to identify variability sources .
- Purity Verification : Re-run assays with HPLC-validated batches to exclude impurity-driven artifacts .
Q. What strategies improve aqueous solubility without compromising activity?
Q. How can advanced analytical methods resolve degradation products?
- LC-MS/MS : Identify degradation pathways (e.g., hydrolysis of the lactam ring) using fragmentation patterns .
- X-ray Crystallography : Determine structural changes in degraded crystals (if stable) .
Q. What methodologies enable the design of derivatives with enhanced selectivity?
Q. How can interdisciplinary approaches accelerate translational research on this compound?
- Collaborative Screening : Partner with structural biologists for co-crystallization studies with target proteins .
- Omics Integration : Transcriptomic or proteomic profiling post-treatment identifies off-target effects and novel pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
